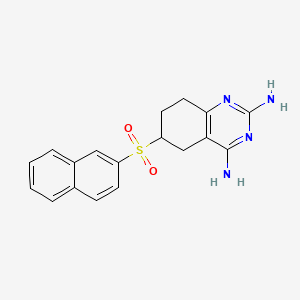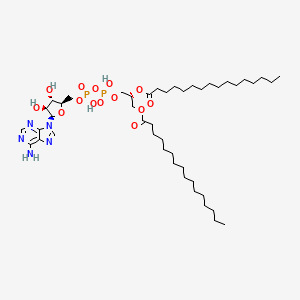
エチルβ-カルボリン-3-カルボン酸塩
概要
説明
科学的研究の応用
Beta CCE has a wide range of scientific research applications:
Medicine: It has shown potential in the treatment of anxiety, epilepsy, and cancer.
Industry: Beta CCE is used in the development of new psychotropic drugs and as a research tool in pharmacology.
作用機序
β-カルボリン-3-カルボン酸エチルエステルは、主にベンゾジアゼピン受容体との相互作用を通じてその効果を発揮します。 逆アゴニストとして作用し、受容体に結合して、ベンゾジアゼピンなどの典型的なアゴニストとは反対の効果を引き起こします . この相互作用は、不安誘発や抗てんかん作用などのさまざまな薬理作用につながります。 関与する分子標的と経路には、神経伝達物質の放出の調節や、p38 MAPK経路などのシグナル伝達経路の活性化が含まれます .
生化学分析
Biochemical Properties
Ethyl beta-carboline-3-carboxylate plays a significant role in biochemical reactions, particularly in its interaction with the gamma-aminobutyric acid (GABA) A receptors. It acts as a partial inverse agonist of benzodiazepine activity at these receptors, which can lead to anxiogenic effects . The compound interacts with various enzymes and proteins, including those involved in neurotransmitter regulation. For instance, it has been shown to influence the secretion of neurotransmitters through receptor modulation .
Cellular Effects
Ethyl beta-carboline-3-carboxylate affects various types of cells and cellular processes. It has been observed to induce apoptosis in cervical cancer cells through the ROS-p38 MAPK signaling pathway . Additionally, it can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with GABA A receptors can alter cell function by modulating neurotransmitter release and receptor activity .
Molecular Mechanism
The molecular mechanism of ethyl beta-carboline-3-carboxylate involves its binding interactions with benzodiazepine receptors. By acting as a partial inverse agonist, it can inhibit the effects of benzodiazepines and induce anxiogenic effects . The compound’s interaction with the GABA A receptor complex can lead to changes in gene expression and enzyme activity, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl beta-carboline-3-carboxylate have been studied over time. The compound has shown stability under experimental conditions, and its effects on cellular function have been observed in both in vitro and in vivo studies. For example, it has been found to inhibit aggressive behavior in mice and antagonize the effects of diazepam . Long-term studies have indicated that the compound can maintain its anxiogenic effects over extended periods .
Dosage Effects in Animal Models
The effects of ethyl beta-carboline-3-carboxylate vary with different dosages in animal models. At low doses, it can enhance learning and memory, while at moderate doses, it exhibits anxiogenic properties . High doses of the compound have been associated with convulsive properties and potential toxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic settings.
Metabolic Pathways
Ethyl beta-carboline-3-carboxylate is involved in various metabolic pathways, including those related to neurotransmitter regulation. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels . The compound’s role in these pathways can influence its overall biochemical activity and effects on cellular function.
Transport and Distribution
Within cells and tissues, ethyl beta-carboline-3-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function. The compound’s distribution within the body is crucial for its pharmacological effects and therapeutic potential.
Subcellular Localization
Ethyl beta-carboline-3-carboxylate exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
準備方法
合成経路と反応条件
β-カルボリン-3-カルボン酸エチルエステルは、さまざまな合成経路を通じて合成することができます。 一般的な方法の1つは、トリプタミンとグリオキシル酸を縮合させた後、エタノールでエステル化してエチルエステルを形成することです . 反応条件は通常、塩酸または硫酸などの適切な触媒の存在下で、反応物を還流下で加熱することを含みます .
工業的生産方法
β-カルボリン-3-カルボン酸エチルエステルの工業的生産は、上記と同様の方法を用いた大規模合成が一般的です。 プロセスは、反応条件と精製工程を慎重に制御することで、より高い収率と純度のために最適化されています。 結晶化やクロマトグラフィーなどの技術が、最終製品の分離と精製に使用されています .
化学反応の分析
反応の種類
β-カルボリン-3-カルボン酸エチルエステルは、以下を含むさまざまな化学反応を起こします。
酸化: β-カルボリン-3-カルボン酸エチルエステルは、酸化されてカルボン酸誘導体を形成することができます。
還元: 還元反応は、β-カルボリン-3-カルボン酸エチルエステルを対応するアルコール誘導体に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主な生成物には、カルボン酸、アルコール、置換β-カルボリン誘導体などがあります .
科学研究アプリケーション
β-カルボリン-3-カルボン酸エチルエステルは、幅広い科学研究アプリケーションを持っています。
類似化合物との比較
類似化合物
FG 7142: 不安誘発作用を持つ別のβ-カルボリン誘導体.
β-カルボリン-3-カルボン酸メチルエステル: 構造は類似していますが、薬理作用が異なります.
β-カルボリン-3-カルボン酸エチルエステルの独自性
β-カルボリン-3-カルボン酸エチルエステルは、ベンゾジアゼピン受容体に対する高い親和性と、逆アゴニストとして作用する能力により、他に類を見ないものです。 この特性により、β-カルボリン-3-カルボン酸エチルエステルは研究における貴重なツールとなり、新規精神薬の開発のための潜在的なリード化合物となります .
特性
IUPAC Name |
ethyl 9H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12/h3-8,16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVRZNUMIKACTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225208 | |
| Record name | Ethyl beta-carboline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855959 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
74214-62-3 | |
| Record name | Ethyl β-carboline-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74214-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl beta-carboline-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074214623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl beta-carboline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl β-carboline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL .BETA.-CARBOLINE-3-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYW8K5N21Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Ethyl Beta-Carboline-3-Carboxylate in the central nervous system?
A1: Ethyl Beta-Carboline-3-Carboxylate primarily interacts with the GABAA receptor complex, a ligand-gated ion channel found throughout the central nervous system. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does Ethyl Beta-Carboline-3-Carboxylate interact with the GABAA receptor complex?
A2: β-CCE acts as a negative allosteric modulator of the GABAA receptor complex. This means it binds to a site distinct from the GABA binding site and reduces the effects of GABA, an inhibitory neurotransmitter. [, , , , , , , , ]
Q3: What are the downstream consequences of Ethyl Beta-Carboline-3-Carboxylate binding to the GABAA receptor complex?
A3: By antagonizing the effects of GABA at the GABAA receptor complex, β-CCE reduces GABAergic inhibition in the brain. This can lead to a range of effects, including:
- Increased neuronal excitability: β-CCE can increase the firing rate of neurons, potentially leading to anxiety, seizures, and other behavioral changes. [, , , , , , , ]
- Antagonism of benzodiazepine effects: β-CCE can block the anxiolytic, sedative, and anticonvulsant effects of benzodiazepines, which are positive allosteric modulators of the GABAA receptor complex. [, , , , , , , ]
- Alterations in dopamine metabolism: Research suggests that β-CCE may increase dopamine metabolism in certain brain regions, potentially contributing to its behavioral effects. []
Q4: How does the structure of Ethyl Beta-Carboline-3-Carboxylate influence its activity at the GABAA receptor complex?
A4: The ester group at position 3 of the beta-carboline ring is crucial for β-CCE's interaction with the GABAA receptor complex. Modifications to this group, such as replacing it with an amide group, significantly reduce its affinity for the receptor. [] Additionally, the nature of the substituent at position 4 can also impact its activity, with certain substitutions leading to changes in potency and intrinsic efficacy. []
Q5: Are there any known structural analogs of Ethyl Beta-Carboline-3-Carboxylate with different pharmacological profiles?
A5: Yes, several structural analogs of β-CCE exist, including:
- Methyl Beta-Carboline-3-Carboxylate (β-CCM): Exhibits similar pharmacological properties to β-CCE, acting as a negative allosteric modulator at the GABAA receptor complex. [, , , , , , , , ]
- Methyl 6,7-Dimethoxy-4-Ethyl-Beta-Carboline-3-Carboxylate (DMCM): A potent convulsant and anxiogenic agent that acts as an inverse agonist at the benzodiazepine binding site of the GABAA receptor complex. [, , , , , , , , , , , , , , ]
Q6: How is Ethyl Beta-Carboline-3-Carboxylate metabolized in vivo?
A6: β-CCE is primarily metabolized by esterases in the liver and kidneys. [, ] This rapid peripheral metabolism contributes to its relatively weak in vivo effects compared to its potency in vitro.
Q7: Can the pharmacological effects of Ethyl Beta-Carboline-3-Carboxylate be blocked?
A7: Yes, the effects of β-CCE can be antagonized by:
- Benzodiazepine receptor antagonists: Compounds like flumazenil can block the effects of β-CCE by competing for binding at the benzodiazepine site of the GABAA receptor complex. [, , , , , , ]
- Positive allosteric modulators of the GABAA receptor complex: Drugs like diazepam can overcome the inhibitory effects of β-CCE by enhancing GABAergic transmission. [, , , ]
Q8: What in vitro models have been used to study the effects of Ethyl Beta-Carboline-3-Carboxylate?
A8: Various in vitro models have been employed to investigate the pharmacological properties of β-CCE, including:
- Radioligand binding assays: These assays measure the ability of β-CCE to displace radiolabeled ligands from the GABAA receptor complex, providing information about its binding affinity and selectivity. [, , , , , , , , , ]
- Electrophysiological recordings: These techniques measure the effects of β-CCE on GABA-induced currents in neurons, providing insights into its functional consequences at the cellular level. [, , , , , , , , , , , , , ]
Q9: What are some of the behavioral effects of Ethyl Beta-Carboline-3-Carboxylate observed in animal models?
A9: Animal studies have shown that β-CCE can produce a range of behavioral effects, including:
- Anxiogenic effects: β-CCE can increase anxiety-like behavior in rodents, suggesting a potential role in the pathophysiology of anxiety disorders. [, , , ]
- Proconvulsant effects: β-CCE can lower the seizure threshold and exacerbate seizures in animal models of epilepsy. [, , , , , , , , , ]
- Disruption of learning and memory: β-CCE has been shown to impair learning and memory in rodent models, highlighting its potential impact on cognitive function. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1196397.png)








![N-[(3S,9S,11R,18S,20R,21S,24S,25S)-21-(2-Aminoethoxy)-3-[(1R)-3-amino-1-hydroxypropyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-6-[(1S)-1-hydroxy-2-(4-hydroxyphenyl)-2-oxoethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1196411.png)




